3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 143064-38-4
VCID: VC16826578
InChI: InChI=1S/C12H27NS3/c1-14-10-4-7-13(8-5-11-15-2)9-6-12-16-3/h4-12H2,1-3H3
SMILES:
Molecular Formula: C12H27NS3
Molecular Weight: 281.6 g/mol

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine

CAS No.: 143064-38-4

Cat. No.: VC16826578

Molecular Formula: C12H27NS3

Molecular Weight: 281.6 g/mol

* For research use only. Not for human or veterinary use.

3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine - 143064-38-4

Specification

CAS No. 143064-38-4
Molecular Formula C12H27NS3
Molecular Weight 281.6 g/mol
IUPAC Name 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine
Standard InChI InChI=1S/C12H27NS3/c1-14-10-4-7-13(8-5-11-15-2)9-6-12-16-3/h4-12H2,1-3H3
Standard InChI Key CTMLHDKKFMBSDI-UHFFFAOYSA-N
Canonical SMILES CSCCCN(CCCSC)CCCSC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine, precisely describes its branched architecture. The nitrogen center is bonded to two 3-methylsulfanylpropyl groups and one 3-methylsulfanylpropan-1-amine chain. This configuration creates a sterically hindered tertiary amine with three sulfur-containing methylthioether (–SCH3_3) groups positioned at terminal ends. The Standard InChIKey (CTMLHDKKFMBSDI-UHFFFAOYSA-N) and Canonical SMILES (CSCCCN(CCCSC)CCCSC) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.143064-38-4
Molecular FormulaC12H27NS3\text{C}_{12}\text{H}_{27}\text{NS}_3
Molecular Weight281.6 g/mol
IUPAC Name3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine
PubChem CID373739

Spectroscopic and Computational Data

Computational analyses predict a polar surface area of 94.27 Ų and a consensus log P (octanol-water partition coefficient) of 1.85, indicating moderate lipophilicity. The presence of multiple sulfur atoms enhances van der Waals interactions and potential metal-coordinating capabilities. Molecular dynamics simulations suggest conformational flexibility due to rotatable bonds in the propyl chains, which may influence its reactivity in solution-phase reactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine typically involves sequential nucleophilic substitutions and thioether formation. A representative pathway includes:

  • Alkylation of Propan-1-Amine: Reacting propan-1-amine with 3-chloropropyl methyl sulfide under basic conditions to install the first 3-methylsulfanylpropyl group.

  • Bis-Functionalization: Repeating the alkylation with a second equivalent of 3-chloropropyl methyl sulfide to yield the N,N-bis(3-methylsulfanylpropyl) intermediate.

  • Terminal Modification: Introducing the 3-methylsulfanyl moiety to the propanamine chain via thiol-ene click chemistry or sulfide oxidation-reduction cycles.

Optimization Challenges

Key challenges include controlling regioselectivity during alkylation and minimizing disulfide byproduct formation. Purification often requires silica gel chromatography with gradients of petroleum ether and ethyl acetate (3:1 v/v), achieving >95% purity in research-scale batches. Industrial-scale production would necessitate continuous flow systems to enhance yield and reduce solvent waste.

Comparison with Structural Analogs

Sulfur-Containing Amines

Analogous compounds like N,N-dipropylpropan-1-amine (CAS 621-64-7) lack sulfur substituents, resulting in lower polarity and reduced metal-binding capacity. In contrast, 3-methylsulfanyl-N,N-bis(3-methylsulfanylpropyl)propan-1-amine exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its thioether groups.

Bioisosteric Replacements

Replacing oxygen ethers (–O–) with thioethers (–S–) in drug candidates often improves metabolic stability. For instance, the half-life (t1/2t_{1/2}) of thioether-containing analogs in hepatic microsomes increases by 2–3× compared to their oxygenated counterparts.

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